molecular formula C20H34O4 B8065886 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

Cat. No.: B8065886
M. Wt: 338.5 g/mol
InChI Key: NOFOAYPPHIUXJR-UHFFFAOYSA-N
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Description

6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecane-5,13-diol is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the tetracyclic core and subsequent hydroxymethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. Catalysts and solvents are chosen to optimize yield and purity, and advanced purification techniques such as chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid tetracyclic structure can interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their ability to modulate biological pathways and their efficacy in treating diseases.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings, where its unique properties can enhance performance.

Mechanism of Action

The mechanism by which 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and modulating activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,13-Bis(hydroxymethyl)-2-methyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
  • 6,13-Dihydroxy-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane

Uniqueness

Compared to similar compounds, 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure provides distinct advantages in terms of stability and versatility, making it a valuable compound for various applications.

This detailed overview highlights the significance of 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecane-5,13-diol in scientific research and industry

Properties

IUPAC Name

6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOAYPPHIUXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860563
Record name 4,9-Bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38966-21-1
Record name aphidicolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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